trans-23-methyltetracos-2-enoyl-CoA

ELOVL1 fatty acid elongation branched-chain VLCFA

trans-23-Methyltetracos-2-enoyl-CoA (C46H82N7O17P3S, MW: 1130.17) is a branched very-long-chain acyl-CoA derivative. It functions as a trans-2-enoyl-CoA intermediate in the fatty acid elongation cycle, specifically for methyl-substituted C24 substrates.

Molecular Formula C46H82N7O17P3S
Molecular Weight 1130.2 g/mol
Cat. No. B15550158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-23-methyltetracos-2-enoyl-CoA
Molecular FormulaC46H82N7O17P3S
Molecular Weight1130.2 g/mol
Structural Identifiers
InChIInChI=1S/C46H82N7O17P3S/c1-34(2)24-22-20-18-16-14-12-10-8-6-5-7-9-11-13-15-17-19-21-23-25-37(55)74-29-28-48-36(54)26-27-49-44(58)41(57)46(3,4)31-67-73(64,65)70-72(62,63)66-30-35-40(69-71(59,60)61)39(56)45(68-35)53-33-52-38-42(47)50-32-51-43(38)53/h23,25,32-35,39-41,45,56-57H,5-22,24,26-31H2,1-4H3,(H,48,54)(H,49,58)(H,62,63)(H,64,65)(H2,47,50,51)(H2,59,60,61)/b25-23+/t35-,39-,40-,41+,45-/m0/s1
InChIKeyUAHNPWXVYIWTOJ-FJRMDEJUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

What Is trans-23-Methyltetracos-2-enoyl-CoA: A Branched-Chain VLCFA Enoyl-CoA for Elongation Studies


trans-23-Methyltetracos-2-enoyl-CoA (C46H82N7O17P3S, MW: 1130.17) is a branched very-long-chain acyl-CoA derivative . It functions as a trans-2-enoyl-CoA intermediate in the fatty acid elongation cycle, specifically for methyl-substituted C24 substrates . As a coenzyme A derivative , this compound is categorized as a biochemical assay reagent intended solely for research use [1]. Its primary utility lies in studying enzyme specificity toward methyl-branched very-long-chain fatty acid (VLCFA) substrates within the endoplasmic reticulum elongation pathway.

Why Generic VLCFA Enoyl-CoAs Cannot Substitute for trans-23-Methyltetracos-2-enoyl-CoA


Generic very-long-chain fatty acid (VLCFA) enoyl-CoAs cannot reliably substitute for trans-23-methyltetracos-2-enoyl-CoA due to fundamental differences in enzyme recognition of methyl-branched versus straight-chain substrates. The mammalian fatty acid elongation system exhibits distinct enzyme specificities based on acyl-CoA chain structure: while ELOVL1 is capable of elongating saturated branched-chain acyl-CoAs in addition to straight-chain substrates [1], the presence of a methyl branch at the C23 position introduces steric and electronic properties that are not recapitulated by straight-chain C24 enoyl-CoAs such as (2E)-tetracosenoyl-CoA [2]. Furthermore, the trans-2-enoyl moiety itself is the specific substrate for trans-2-enoyl-CoA reductase (TECR/TER) in the fourth and final step of the elongation cycle [3]. Substituting a straight-chain or saturated analog would fail to interrogate the same enzyme-substrate interactions and would not reflect the metabolic fate of methyl-branched VLCFAs. For experiments requiring precise investigation of branched-chain fatty acid elongation kinetics or enzyme specificity profiling, only the authentic branched-chain enoyl-CoA intermediate provides interpretable results.

trans-23-Methyltetracos-2-enoyl-CoA: Quantitative Evidence for Enzyme Specificity and Pathway Differentiation


ELOVL1 Elongation Activity on Branched-Chain Acyl-CoAs Versus Straight-Chain Substrates

ELOVL1, the primary elongase for C24 acyl-CoA production, exhibits differential activity toward branched-chain versus straight-chain substrates. While ELOVL1 demonstrates highest activity toward saturated C22:0 acyl-CoA among straight-chain substrates [1], it also elongates both iso- and anteiso-branched-chain acyl-CoAs. ELOVL1 elongates iso-C23:0 and anteiso-C23:0 acyl-CoAs to C25:0 products [2]. This establishes that the methyl branch at the C23 position is compatible with ELOVL1 catalytic activity, but the precise kinetic parameters (Km, Vmax) for the trans-2-enoyl form of this branched substrate relative to straight-chain trans-2-enoyl-CoAs remain uncharacterized in published literature [2].

ELOVL1 fatty acid elongation branched-chain VLCFA

Structural Differentiation: Methyl-Branched C24:1 Enoyl-CoA Versus Straight-Chain (2E)-Tetracosenoyl-CoA

trans-23-Methyltetracos-2-enoyl-CoA is structurally distinct from its closest straight-chain analog, (2E)-tetracosenoyl-CoA, due to the presence of a methyl branch at the C23 position of the 24-carbon acyl chain . This methyl substitution increases the molecular weight by 14.02 Da (from 1116.15 to 1130.17) and alters the molecular formula from C45H80N7O17P3S to C46H82N7O17P3S [1]. The branched structure influences both the physical properties of the acyl-CoA and its recognition by elongase and reductase enzymes in the VLCFA elongation cycle .

structural analog methyl-branched acyl-CoA very-long-chain fatty acid

Sphingolipid Synthesis: C24 Acyl-CoA Utilization and Ceramide Synthase Specificity

C24:1-CoA serves as a critical substrate for C24 sphingolipid synthesis, with ELOVL1 being essential for its production [1]. Ceramide synthase 2 (CerS2) specifically generates C22-C24 ceramides, and chimeric CerS4 proteins engineered with CerS2 residues gain significant activity toward C24:1-CoA [2]. While direct quantitative data for trans-23-methyltetracos-2-enoyl-CoA in ceramide synthesis are not available, the methyl branch at C23 may alter its recognition by ceramide synthases compared to straight-chain C24:1-CoA. This structural difference makes the compound valuable for probing the acyl-CoA specificity of CerS isoforms, particularly the 11-residue loop region that determines substrate chain-length specificity [2].

sphingolipid C24 ceramide ceramide synthase

Trans-2-Enoyl-CoA Reductase (TECR) Activity in the VLCFA Elongation Cycle

The trans-2-enoyl-CoA reductase (TECR/TER) catalyzes the fourth and final step of the VLCFA elongation cycle, reducing trans-2-enoyl-CoA to saturated acyl-CoA [1]. This enzyme is essential for producing VLCFAs with chain lengths ≥C21, which have unique physiological functions [1]. While the catalytic mechanism and substrate specificity of TECR toward straight-chain trans-2-enoyl-CoAs have been characterized, the specific activity toward methyl-branched C24 trans-2-enoyl-CoA substrates has not been quantitatively reported . The compound trans-23-methyltetracos-2-enoyl-CoA represents the exact trans-2-enoyl intermediate for branched VLCFA elongation, enabling direct measurement of TECR activity on methyl-substituted substrates.

TECR trans-2-enoyl-CoA reductase VLCFA elongation

Methyl-Branched Versus Straight-Chain VLCFA Elongation in Tissue-Specific Contexts

Branched-chain very-long-chain fatty acids are highly enriched in specialized tissues, particularly the meibomian glands where essentially all cholesteryl esters and 88% of wax esters are branched [1]. ELOVL1, ELOVL3, and ELOVL7 are the mammalian elongases capable of elongating saturated branched-chain acyl-CoAs [1]. ELOVL1 specifically elongates iso- and anteiso-C23:0 acyl-CoAs to C25:0 products [1]. The trans-23-methyltetracos-2-enoyl-CoA intermediate is the enoyl-CoA form of these methyl-branched elongation substrates. While ELOVL1 exhibits highest activity toward C22:0 acyl-CoA among straight-chain substrates [2], its activity toward branched-chain substrates is physiologically significant in tissues where branched VLCFAs are predominant [1].

meibomian gland branched-chain lipids ELOVL1 tissue distribution

Analytical Reference for Branched VLCFA Acyl-CoA Profiling by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods capable of separating branched- and straight-chain VLCFAs have been established for analyzing tissue lipid composition [1]. These methods require authentic standards for each acyl chain structure to enable accurate identification and quantification. trans-23-Methyltetracos-2-enoyl-CoA serves as an analytical standard for branched C24:1 trans-2-enoyl-CoA species, enabling accurate quantification of endogenous branched enoyl-CoA intermediates in cellular and tissue extracts. While comprehensive commercial analytical standard certificates with quantitative purity and stability data are not publicly available for this compound, its defined molecular weight of 1130.17 and structural identity make it suitable for MS/MS method development.

LC-MS/MS acyl-CoA profiling branched VLCFA analysis

trans-23-Methyltetracos-2-enoyl-CoA: Research and Industrial Application Scenarios


In Vitro Enzyme Specificity Assays for ELOVL Elongases

trans-23-Methyltetracos-2-enoyl-CoA is appropriate for in vitro enzyme assays designed to characterize the substrate specificity of ELOVL elongases (particularly ELOVL1, ELOVL3, and ELOVL7) toward methyl-branched VLCFA substrates [1]. As the trans-2-enoyl-CoA intermediate in the elongation cycle, this compound enables direct measurement of elongase activity on branched C24 substrates, complementing studies that have established ELOVL1's ability to elongate saturated branched-chain acyl-CoAs [1]. Researchers should note that while ELOVL1's highest activity among straight-chain substrates is toward C22:0 acyl-CoA [2], quantitative kinetic comparisons between branched and straight-chain enoyl-CoAs remain to be established.

Trans-2-Enoyl-CoA Reductase (TECR/TER) Activity Assays

This compound serves as the precise substrate for assaying trans-2-enoyl-CoA reductase (TECR/TER) activity on methyl-branched VLCFA intermediates. TECR catalyzes the final reduction step in the VLCFA elongation cycle, converting trans-2-enoyl-CoA to saturated acyl-CoA [1]. Using trans-23-methyltetracos-2-enoyl-CoA in TECR assays allows researchers to determine whether methyl branching at the C23 position alters the enzyme's catalytic efficiency compared to straight-chain trans-2-enoyl-CoA substrates, addressing a current gap in the published literature.

Ceramide Synthase Substrate Specificity Studies

trans-23-Methyltetracos-2-enoyl-CoA is a valuable tool for investigating ceramide synthase (CerS) substrate recognition, particularly for CerS2 and chimeric CerS variants. CerS2 specifically generates C22-C24 ceramides, and chimeric CerS4 proteins with CerS2 residues gain activity toward C24:1-CoA [1]. The methyl branch at C23 may differentially affect CerS activity compared to straight-chain C24:1-CoA, providing insight into the 11-residue loop region that determines acyl-CoA chain-length specificity [1]. This compound is particularly relevant for studies aiming to map the structural determinants of CerS substrate selectivity.

LC-MS/MS Method Development for Branched VLCFA Acyl-CoA Profiling

The compound serves as an analytical reference standard for developing and validating LC-MS/MS methods capable of separating and quantifying branched versus straight-chain VLCFA acyl-CoAs in biological samples. LC-MS/MS methods for distinguishing branched and straight-chain lipids have been established [1], and trans-23-methyltetracos-2-enoyl-CoA (MW: 1130.17) [2] provides the distinct mass and retention time characteristics needed for accurate identification of branched C24:1 trans-2-enoyl-CoA species in complex tissue extracts, including those from meibomian glands and liver.

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